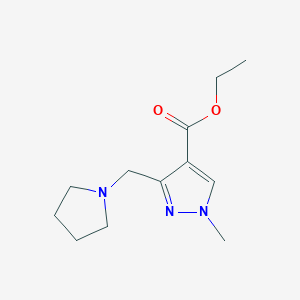

Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate

Description

Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a pyrrolidinylmethyl substituent at the 3-position and a methyl group at the 1-position. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile biological activities, including antifungal, herbicidal, and enzyme-inhibitory properties .

Properties

IUPAC Name |

ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-3-17-12(16)10-8-14(2)13-11(10)9-15-6-4-5-7-15/h8H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIMTJDBLMMQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1CN2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the pyrrolidinylmethyl group: This step involves the alkylation of the pyrazole ring with a pyrrolidinylmethyl halide in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its potential biological activities.

Biological Research: It is used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Chemical Research: The compound is used in the development of new synthetic methodologies and as a reference compound in analytical chemistry.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Key Differences :

- Substituents : Trifluoromethyl (CF₃) at the 3-position vs. pyrrolidinylmethyl.

- Synthesis : Prepared via NaH-mediated alkylation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with iodomethane .

- Physical Properties : Melting point (58–60°C) and NMR data (δ 8.55 ppm for pyrazole H) .

- Bioactivity : Demonstrates antifungal activity against Sclerotinia sclerotiorum and Rhizoctonia solani .

- Commercial Availability: CAS 111493-74-4; sold by Santa Cruz Biotechnology (sc-263141) .

Structural Impact : The CF₃ group enhances lipophilicity and electron-withdrawing effects, favoring membrane penetration and target binding in fungicides. In contrast, the pyrrolidinylmethyl group may improve water solubility and hydrogen-bonding interactions .

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Key Differences :

- Substituents : Phenyl at the 1-position and CF₃ at the 3-position vs. methyl and pyrrolidinylmethyl.

- Synthesis : Synthesized via Suzuki coupling of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with phenylboronic acid .

- Physical Properties : Higher melting point (89–90°C) due to aromatic stacking .

- Bioactivity: Not explicitly reported, but phenyl groups often enhance π-π interactions in enzyme inhibitors .

Structural Impact : The phenyl group increases steric bulk and aromatic interactions, which may reduce solubility compared to the pyrrolidinylmethyl analog.

Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate

Key Differences :

- Core Structure: Incorporates a quinoxaline ring fused to the pyrazole vs. a pyrrolidine side chain.

- Synthesis: One-pot alkylation of ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate with alkyl halides (52–88% yield) .

- Bioactivity: Quinoxaline derivatives are associated with anticancer and antimicrobial activities, though specific data for this compound are unavailable .

Ethyl 1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Biological Activity

Ethyl 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a pyrazole ring substituted with an ethyl group, a methyl group, and a pyrrolidinyl moiety. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can modulate biochemical pathways relevant in disease processes.

- Receptor Modulation : It may interact with specific receptors, altering their activity and leading to physiological effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrate moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 μg/mL |

| Escherichia coli | 250 μg/mL |

These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored through various assays. It has demonstrated the ability to inhibit pro-inflammatory cytokine production, which is crucial in conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of several pyrazole derivatives, this compound was included among the tested compounds. The results indicated that it effectively inhibited the growth of several Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of various pyrazole compounds, including this compound. The study reported significant reductions in tumor necrosis factor-alpha (TNFα) and interleukin (IL)-6 levels in treated cells compared to controls, indicating its potential as an anti-inflammatory therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.